2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester

Description

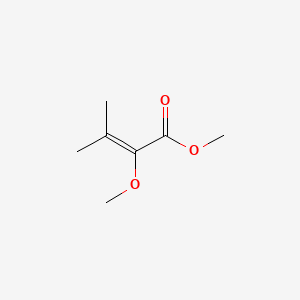

Chemical Structure and Identification 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester (CAS: 56009-32-6) is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.16 g/mol. Its structure features a conjugated double bond (C=C), a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 3, and a methyl ester (-COOCH₃) at the terminal carboxyl group .

Natural Occurrence and Applications This compound has been identified in plant extracts, notably in the ethanolic leaf extract of Moringa oleifera (1.77% peak area) and in the fully ripened fruit of Spondias dulcis (ambarella), where it contributes to fruity aroma profiles .

Properties

IUPAC Name |

methyl 2-methoxy-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(9-3)7(8)10-4/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKHICOQQQVAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-32-6 | |

| Record name | methyl 2-methoxy-3-methylbut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Esterification Reaction: : One common method to synthesize 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester is through the esterification of 2-methoxy-3-methyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.

-

Transesterification: : Another method involves the transesterification of a suitable ester precursor with methanol. This reaction can be catalyzed by either acidic or basic catalysts, depending on the desired reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

-

Reduction: : Reduction of this compound can lead to the formation of alcohols. Common reducing agents include lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

-

Substitution: : The methoxy group in the compound can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like Grignard reagents can lead to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Nucleophiles: Grignard reagents (RMgX), organolithium reagents (RLi).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Esterification: Formation of other esters.

- Reduction: Conversion to corresponding alcohols.

- Oxidation: Formation of carboxylic acids from the ester.

Research has demonstrated that this compound exhibits significant biological activities:

- Antimalarial Activity: Studies indicate that derivatives of this compound show potential antimalarial effects against Plasmodium berghei and P. falciparum. In vivo experiments have shown that certain extracts containing this ester can suppress parasitemia in infected mice .

- Analgesic Effects: The compound has also been noted for its analgesic properties, contributing to pain relief in various experimental models .

Pharmaceutical Applications

The compound is investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of drugs with specific therapeutic effects, particularly in treating infectious diseases .

Case Study 1: Antimalarial Properties

A study focused on the antimalarial activity of extracts containing this compound showed significant efficacy against P. berghei. The extract was administered at varying doses (75–225 mg/kg), demonstrating a dose-dependent response in reducing parasitemia levels and extending survival times in treated mice .

Case Study 2: Analgesic Activity

In another investigation, the analgesic properties of the compound were assessed using different pain models. The results indicated that the extracts containing this ester significantly reduced pain responses compared to control groups, suggesting its potential use in pain management therapies .

Mechanism of Action

The mechanism by which 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The methoxy and methyl groups can influence the compound’s reactivity and interaction with molecular targets, affecting the overall reaction pathway.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Influence : The methoxy and methyl groups in the target compound enhance steric hindrance and reduce volatility compared to simpler esters like methyl E-crotonate .

- Functional Group Diversity : Phosphorylated derivatives (e.g., (E)-Mevinfos) exhibit pesticidal activity due to acetylcholinesterase inhibition, contrasting with the flavor-related roles of plant-derived esters .

Volatility and Solubility :

Toxicity and Bioactivity :

- Target Compound: No direct toxicity data are available, but its natural occurrence in food plants implies low acute toxicity .

- Phosphorothioate Analogues: Compounds like RPR-II (2-butenoic acid-3-(diethoxy phosphinothioyl) methyl ester) demonstrate testicular toxicity in rats at sub-acute doses (0.58 mg/kg/day), linked to glutathione depletion and histopathological damage .

Biological Activity

2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester (C7H12O3) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimalarial, analgesic, and antioxidant effects, based on various studies.

- Chemical Formula: C7H12O3

- Molecular Weight: 144.17 g/mol

- Structure: The compound features a butenoic acid backbone with methoxy and methyl substituents, contributing to its unique biological profile.

Antimalarial Activity

Research indicates that 2-butenoic acid derivatives exhibit significant antimalarial properties. In a study involving various extracts, the compound demonstrated activity against Plasmodium berghei and Plasmodium falciparum strains:

| Extract Type | IC50 (μg/mL) | Activity Level |

|---|---|---|

| Ethyl Acetate Fraction | 38.44 ± 0.89 | High |

| Dichloromethane Fraction | 40.17 ± 0.78 | Moderate |

The ethyl acetate fraction showed the highest potency against chloroquine-sensitive and resistant strains, with significant suppression of parasitemia observed in treated mice .

Analgesic Activity

The analgesic potential of the compound was assessed using various pain models. The crude extract exhibited significant analgesic effects, suggesting that it may modulate pain pathways effectively:

- Dosage: Various dosages ranging from 75 mg/kg to 225 mg/kg were tested.

- Results: Significant pain relief was observed in all models, indicating its potential as a therapeutic agent for pain management .

Antioxidant Activity

The antioxidant properties of 2-butenoic acid derivatives have been highlighted in studies involving plant extracts rich in bioactive compounds. These compounds are known to scavenge free radicals and reduce oxidative stress:

- Mechanism: The presence of phenolic compounds in conjunction with 2-butenoic acid enhances its antioxidant capacity.

- Implications: This property is crucial for preventing cellular damage and may have implications in the treatment of diseases associated with oxidative stress .

Study on Moringa Oleifera

Moringa oleifera leaves contain high levels of bioactive compounds including 2-butenoic acid, which have been linked to various health benefits. A study highlighted the protective role of Moringa extracts against protein-energy malnutrition-induced skeletal muscle degeneration. The findings suggest that the bioactive constituents, including the methyl ester of butenoic acid, contribute to muscle preservation and overall health benefits .

Pharmacological Investigation

A systematic review on Alchornea laxiflora, which also contains this compound, demonstrated its ethnobotanical significance and therapeutic potential. The review compiled data on various pharmacological activities attributed to the plant's extracts, including anti-inflammatory and antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester?

- Methodological Answer : Synthesis routes often involve esterification or transesterification. For structurally similar esters (e.g., methyl crotonate), methods include reacting methanol with crotonaldehyde under acid catalysis or hydrogenating 2-butynoic acid methyl ester. Reaction optimization may require temperature control (e.g., 60–80°C) and catalysts like sulfuric acid .

Q. How should researchers handle safety precautions for this compound?

- Methodological Answer : Based on analogous esters, use safety glasses, nitrile gloves, and lab coats. Ensure proper ventilation to avoid inhalation. First-aid measures include rinsing skin/eyes with water and consulting a physician if exposed. Safety Data Sheets (SDS) for similar esters emphasize non-reactivity under normal conditions but advise avoiding incompatible materials like strong oxidizers .

Q. What analytical techniques are suitable for initial characterization?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile esters. For example, GC retention indices (e.g., 739.77 s for methyl 2-butenoate) and mass spectral fragmentation patterns (e.g., m/z 157.1671) can confirm identity. NMR (¹H/¹³C) resolves methoxy and methyl substituents on the unsaturated backbone .

Advanced Research Questions

Q. How can discrepancies in emission factor data for this compound be resolved?

- Methodological Answer : Biomass burning studies report emission factors ranging from (7.6±3.8)×10⁻⁴ to (3.8±1.9)×10⁻³ g/kg. Cross-validate using two-dimensional GC/TOF-MS to improve peak separation and reduce co-elution artifacts. Calibrate with authentic standards and account for matrix effects (e.g., humidity in smoke samples) .

Q. What role does this ester play in natural product flavor profiles?

- Methodological Answer : In Spondias dulcis fruit, 2-Butenoic acid methyl ester contributes to fruity aromas during late maturity. Use dynamic headspace sampling coupled with GC-olfactometry to correlate sensory attributes with compound concentrations (e.g., 2.02 µg/g in Stage 3 fruit). Compare with synthetic esters to confirm odor thresholds .

Q. How can stereoisomers (E/Z) of this compound be separated and characterized?

- Methodological Answer : Chiral chromatography (e.g., β-cyclodextrin columns) resolves E/Z isomers. For example, (E)-2-methyl-3-(4-methylphenyl)ethyl ester (CAS 61712-12-7) elutes earlier than its Z-form (CAS 61712-22-9). Confirm configurations via NOESY NMR or circular dichroism .

Q. What are its stability limits under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.